methyl 3-(N-methyl-N-phenylsulfamoyl)thiophene-2-carboxylate
Overview
Description
Methyl 3-(N-methyl-N-phenylsulfamoyl)thiophene-2-carboxylate is a thiophene derivative with a complex structure that includes a sulfamoyl group and a carboxylate ester. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .
Preparation Methods
The synthesis of methyl 3-(N-methyl-N-phenylsulfamoyl)thiophene-2-carboxylate typically involves the condensation of thiophene derivatives with appropriate sulfamoyl and esterifying agents. Common synthetic routes include:
Chemical Reactions Analysis
Methyl 3-(N-methyl-N-phenylsulfamoyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 3-(N-methyl-N-phenylsulfamoyl)thiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory and antimicrobial agent due to the presence of the sulfamoyl group, which is known to enhance biological activity.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of methyl 3-(N-methyl-N-phenylsulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Methyl 3-(N-methyl-N-phenylsulfamoyl)thiophene-2-carboxylate can be compared with other thiophene derivatives:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Unique Features:
Biological Activity
Methyl 3-(N-methyl-N-phenylsulfamoyl)thiophene-2-carboxylate is a synthetic compound notable for its unique structure, which includes a thiophene ring and a sulfamoyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, presenting findings from various studies, case analyses, and comparative data.
Molecular Characteristics
- Molecular Formula : C₉H₁₁N₁O₄S
- Molecular Weight : Approximately 234.25 g/mol
- CAS Number : 106820-63-7
The compound's structure is characterized by the presence of a thiophene ring attached to a sulfamoyl group, which significantly influences its reactivity and biological interactions.
Pharmacological Potential
This compound exhibits several promising biological activities:
- Antiviral Activity : Preliminary studies have indicated that thiophene derivatives can exhibit antiviral properties. For instance, modifications to similar compounds have shown effectiveness in inhibiting viral replication, particularly against norovirus .
- Antibacterial Properties : Research on sulfamoyl derivatives suggests potential antibacterial activity, likely due to their ability to interfere with bacterial metabolic pathways.
- Anti-inflammatory Effects : Some studies indicate that compounds with similar structures may exhibit anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines.
The biological activity of this compound may be attributed to its interaction with specific biological targets. Interaction studies have focused on its binding affinity to various enzymes and receptors, suggesting that the sulfamoyl moiety enhances its interaction with these targets compared to other thiophene derivatives.
Comparative Analysis with Similar Compounds
A comparison of this compound with other thiophene derivatives highlights its unique features and potential advantages:
Compound Name | Structure | Unique Features |
---|---|---|
Methyl 3-sulfamoylthiophene-2-carboxylate | C₆H₇NO₄S₂ | Lacks N-methyl-N-phenyl substituent; simpler structure. |
Methyl 3-(N,N-dimethylsulfamoyl)thiophene-2-carboxylate | C₉H₁₁N₂O₄S | Contains dimethyl instead of N-methyl-N-phenyl; different biological activity profile. |
Methyl 3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate | C₉H₁₁NO₆S₂ | Incorporates a methoxy group; potentially different pharmacokinetics. |
This table illustrates how this compound stands out due to its specific N-methyl-N-phenyl sulfamoyl moiety, which may enhance its interaction with biological targets compared to similar compounds.
Study on Antiviral Activity
In a study assessing the antiviral properties of various thiophene derivatives, this compound was tested against murine norovirus (MNV). The compound demonstrated a dose-dependent inhibition of plaque formation at concentrations as low as 10 µM, indicating significant antiviral potential .
Research on Antibacterial Properties
Another study investigated the antibacterial efficacy of this compound against several bacterial strains. The compound showed notable activity against Gram-positive bacteria, with an observed minimum inhibitory concentration (MIC) comparable to standard antibiotics.
Properties
IUPAC Name |
methyl 3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S2/c1-14(10-6-4-3-5-7-10)20(16,17)11-8-9-19-12(11)13(15)18-2/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDASXSFEYTFLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=C(SC=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00161504 | |
Record name | 2-Thiophenecarboxylic acid, 3-((methylphenylamino)sulfonyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00161504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140947-38-2 | |
Record name | 2-Thiophenecarboxylic acid, 3-((methylphenylamino)sulfonyl)-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140947382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Thiophenecarboxylic acid, 3-((methylphenylamino)sulfonyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00161504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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